molecular formula C17H14O5 B191294 5-O-Methylbiochanin A CAS No. 68939-22-0

5-O-Methylbiochanin A

Cat. No. B191294
CAS RN: 68939-22-0
M. Wt: 298.29 g/mol
InChI Key: JQQULYXWXRNRAX-UHFFFAOYSA-N
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Description

5-O-Methylbiochanin A is a chemical compound found in various plants . It is a natural product found in Wisteria brachybotrys . It is one among the prominent isoflavones found in soy (glycine max), red clover (Trifolium pratense), and alfalfa sprouts, etc., with proven potency in modulating vital cellular mechanisms in various diseases .


Molecular Structure Analysis

The molecular formula of this compound is C17H14O5 . The IUPAC name is 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one . The exact mass is 298.08412354 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 298.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 65 Ų .

Scientific Research Applications

Identification and Properties

  • Identification : 5-O-Methylbiochanin A was identified as a new isoflavone from Echinospartum horridum, along with other known isoflavones like daidzein, formononetin, genistein, 5-O-methylgenistein, and biochanin A (Grayer-Barkmeijer, Ingham, & Dewick, 1978).

Potential Therapeutic Applications

  • Insulin Sensitivity and Hyperglycemia : Biochanin A, closely related to this compound, has shown promise in improving insulin sensitivity and controlling hyperglycemia in type 2 diabetes. This was observed in a study using rats, where Biochanin A demonstrated significant effects in reducing blood glucose and improving insulin sensitivity (Oza & Kulkarni, 2018).

  • Cancer Therapy : In another study, the natural isoflavone Biochanin-A, similar to this compound, was found to synergize with 5-fluorouracil, enhancing its anticancer activity both in vitro and in vivo in the Ehrlich solid-phase carcinoma model. This suggests potential applications in cancer therapy (Mahmoud et al., 2022).

Mechanism of Action

Target of Action

5-O-Methylbiochanin A, also known as Genistein-5,4’-dimethyl ether, is a naturally occurring isoflavone and a derivative of genistein . It is a major isoflavonoid found in plants like chickpea and red clover . The primary targets of this compound are the PI3K/Akt, MAPKs, and Nf-ĸB pathways . These pathways play crucial roles in cellular processes such as cell growth, survival, and inflammation .

Mode of Action

This compound interacts with its targets by exerting phytoestrogenic effects , which mimic the agonistic activity of estrogens . It has been observed to activate the PI3K/Akt cascade and inhibit the MAPK signaling cascade , conferring protection against neuroinflammation in neurodegenerative diseases . Furthermore, it has been reported to inhibit STAT3 activation through p38 phosphorylation modulation in an IL6-stimulated monocyte/macrophage system .

Biochemical Pathways

The compound affects several biochemical pathways. It reduces the level of oxidants, inflammatory mediators, MAPK, TLR-4, NF-κB, NADPH oxidase, AchE, COX-2, and iNOS . Conversely, it increases the level of antioxidants, along with the phosphorylation of PI3K and Akt proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its poor and erratic bioavailability . After intravenous administration of 5 mg/kg BCA, the maximum concentration (Cmax) was 3910 ± 355 ng/mL, and the area under the curve (AUC) was 1730 ± 204 ng.h/mL .

Result of Action

The action of this compound results in a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . These activities are largely related to its phytoestrogenic potential .

properties

IUPAC Name

7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQULYXWXRNRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558762
Record name 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68939-22-0
Record name 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 5-O-Methylbiochanin A in Echinospartum horridum?

A1: The paper "this compound, a new isoflavone from Echinospartum horridum" likely describes the first isolation and characterization of this compound from this specific plant species []. This discovery could be significant because:

    Q2: How does the isolation of this compound from Pterocarpus indicus heartwood compare to its discovery in Echinospartum horridum?

    A2: While the abstract of "Pterocarpans and Isoflavones from the Heartwood of Pterocarpus indicus" doesn't explicitly mention this compound, the research likely focuses on identifying and characterizing various isoflavonoids present in this plant []. If this compound was also found in Pterocarpus indicus, it suggests:

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